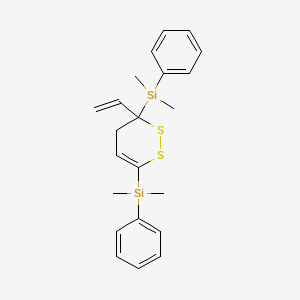
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is a complex organosilicon compound characterized by the presence of a silane core bonded to a 3-ethenyl-3,4-dihydro-1,2-dithiin moiety and two dimethylphenyl groups. This compound is notable for its unique structural features, which include a dithiin ring and vinyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- typically involves the use of organolithium reagents. One common approach is to use an organolithium reagent containing a 5,6-dihydro-1,4-dithiin moiety as a homologating agent. This reagent can be employed in a step-by-step approach or a tandem process to build up the desired compound. The reaction conditions often involve mild temperatures and the use of protective groups to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the organolithium reagent followed by its reaction with appropriate electrophilic species. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can be further functionalized for use in more complex chemical syntheses.
科学的研究の応用
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- involves its interaction with specific molecular targets and pathways. The dithiin ring and vinyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different chemical environments.
類似化合物との比較
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: This compound shares the dithiin ring structure but lacks the silane core and dimethylphenyl groups.
(3-Vinyl-3,4-dihydro-1,2-dithiine-3,6-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of dimethylphenyl groups.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is unique due to its combination of a silane core, dithiin ring, and vinyl groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
562810-42-8 |
|---|---|
分子式 |
C22H28S2Si2 |
分子量 |
412.8 g/mol |
IUPAC名 |
[3-[dimethyl(phenyl)silyl]-3-ethenyl-4H-dithiin-6-yl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C22H28S2Si2/c1-6-22(26(4,5)20-15-11-8-12-16-20)18-17-21(23-24-22)25(2,3)19-13-9-7-10-14-19/h6-17H,1,18H2,2-5H3 |
InChIキー |
IWRSXAVOIXRRPY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CCC(SS1)(C=C)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


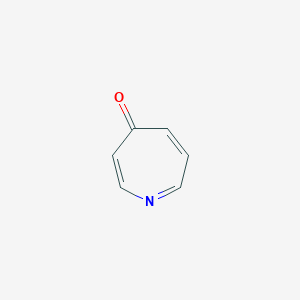
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
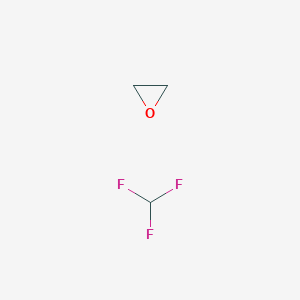
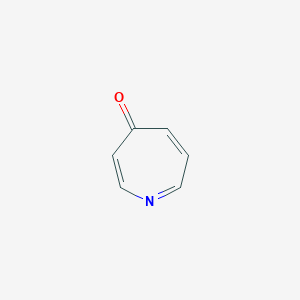
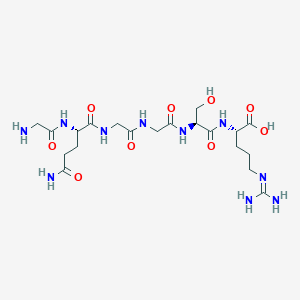




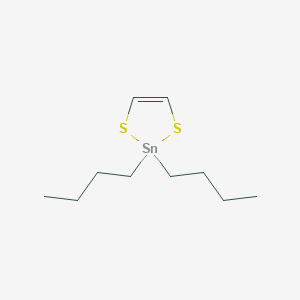
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
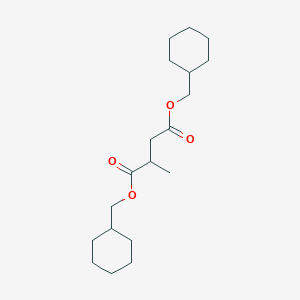
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
